molecular formula C14H24N2OS B2626172 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide CAS No. 1428017-05-3

4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide

Cat. No. B2626172
CAS RN: 1428017-05-3
M. Wt: 268.42
InChI Key: PLOLYIFRSOQCBI-UHFFFAOYSA-N
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Description

4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide, also known as BCTCB, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. BCTCB is a small molecule inhibitor that has been developed to target specific enzymes and proteins in biological systems.

Mechanism of Action

4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide exerts its inhibitory effects by binding to specific enzymes and proteins, thereby blocking their activity. The precise mechanism of action of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide varies depending on the target enzyme or protein. For example, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide inhibits FASN by binding to the active site of the enzyme and blocking the condensation of malonyl-CoA and acetyl-CoA. Similarly, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide inhibits MAGL by binding to the active site of the enzyme and blocking the hydrolysis of monoacylglycerols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide vary depending on the target enzyme or protein. Inhibition of FASN by 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. Inhibition of MAGL by 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to increase the levels of endocannabinoids, which have neuroprotective effects. Inhibition of PfFAS-II by 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to inhibit the growth of the malaria parasite.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide in lab experiments is its specificity for target enzymes and proteins. 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been designed to target specific enzymes and proteins, which reduces the risk of off-target effects. Another advantage of using 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide is its small molecular size, which allows it to penetrate cell membranes and reach intracellular targets. However, one limitation of using 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide is its potential toxicity. Like all chemical compounds, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has the potential to cause toxicity in cells and organisms, which must be carefully evaluated in lab experiments.

Future Directions

There are several future directions for research on 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide. One direction is to investigate the potential applications of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide in other fields of scientific research, such as metabolic disorders and cardiovascular diseases. Another direction is to optimize the synthesis method of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide to improve its yield and purity. Additionally, future research could focus on the development of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Finally, research could investigate the potential synergistic effects of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide with other compounds, such as chemotherapy drugs or other small molecule inhibitors.

Synthesis Methods

The synthesis of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide involves the reaction of tert-butyl thiol with 1-cyano-1-cyclopropane carboxylic acid, followed by the reaction of the resulting product with 4-bromobutanoyl chloride. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and high yield of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide.

Scientific Research Applications

4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to have potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been found to inhibit the activity of the enzyme Fatty Acid Synthase (FASN), which is overexpressed in many types of cancer cells. Inhibition of FASN has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. In neurodegenerative diseases, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been found to inhibit the activity of the enzyme Monoacylglycerol Lipase (MAGL), which is involved in the degradation of endocannabinoids. Inhibition of MAGL has been shown to increase the levels of endocannabinoids, which have neuroprotective effects. In infectious diseases, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been found to inhibit the activity of the enzyme Plasmodium falciparum Fatty Acid Synthase (PfFAS-II), which is essential for the survival of the malaria parasite.

properties

IUPAC Name

4-tert-butylsulfanyl-N-(1-cyano-1-cyclopropylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c1-13(2,3)18-9-5-6-12(17)16-14(4,10-15)11-7-8-11/h11H,5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOLYIFRSOQCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCCC(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide

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